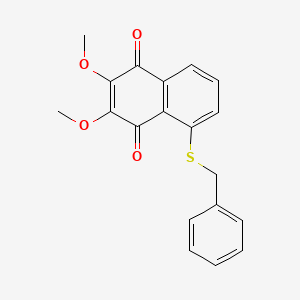![molecular formula C31H26N4O4S B14141667 1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide CAS No. 676614-72-5](/img/structure/B14141667.png)
1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a hydroxy group, a diazenyl linkage, and a sulfonyl amine group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
The synthesis of 1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide typically involves multiple steps, including diazotization, coupling reactions, and amide formation. The general synthetic route can be summarized as follows:
Diazotization: The starting material, aniline derivative, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo compound.
Amide Formation: The resulting azo compound undergoes further reactions with carboxylic acid derivatives to form the final amide product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo linkage can be reduced to form amine derivatives.
Substitution: The sulfonyl amine group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s diazenyl linkage allows it to form stable complexes with metal ions, while the sulfonyl amine group can interact with proteins and enzymes. These interactions can modulate various biological processes, leading to its observed effects.
Comparación Con Compuestos Similares
1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:
1-hydroxy-4-[(E)-(2-methoxyphenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide: Similar structure but with a methoxy group instead of a methyl group.
1-hydroxy-4-[(E)-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide: Contains a fluorine atom, which can alter its chemical and biological properties.
Propiedades
Número CAS |
676614-72-5 |
|---|---|
Fórmula molecular |
C31H26N4O4S |
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
1-hydroxy-4-[[2-methyl-4-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C31H26N4O4S/c1-20-12-15-24(16-13-20)40(38,39)35-23-14-17-28(21(2)18-23)33-34-29-19-27(30(36)26-11-7-6-10-25(26)29)31(37)32-22-8-4-3-5-9-22/h3-19,35-36H,1-2H3,(H,32,37) |
Clave InChI |
VXMJLPJEVCSJDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N=NC3=CC(=C(C4=CC=CC=C43)O)C(=O)NC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


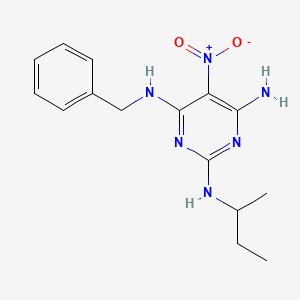
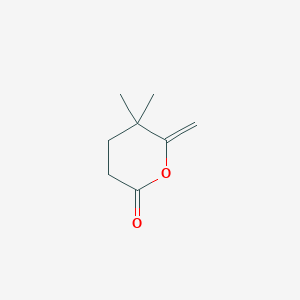
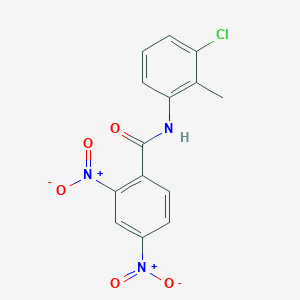
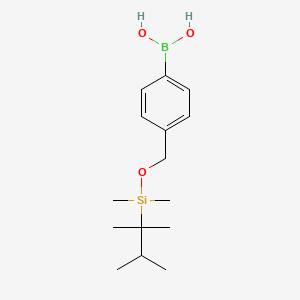
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)
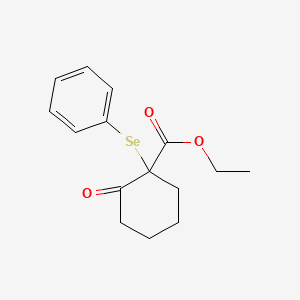

![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
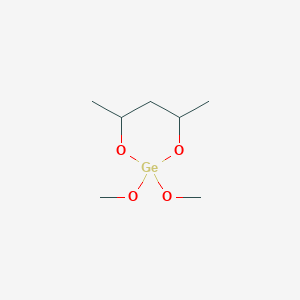
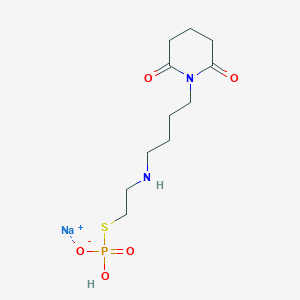
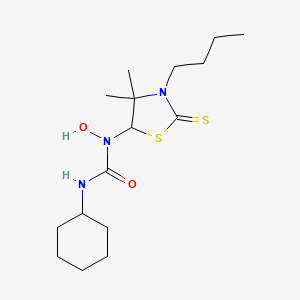
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
